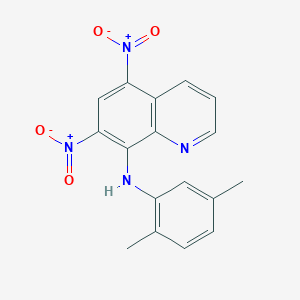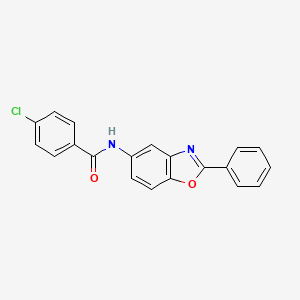
1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione is a complex organic compound with a unique structure characterized by multiple oxygen and nitrogen atoms arranged in a cyclic configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of diacyl-2,3,5,6-tetraoxypiperazine or tetraoxadiazaisowurtzitane derivatives with strong acids and nitrate sources. This reaction is exothermic and proceeds at temperatures above ambient conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Applications De Recherche Scientifique
1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. These interactions may involve the inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,10-Dinitro-2,6,8,12-tetraoxa-4,10-diazaisowurtzitane (TEX): Known for its high detonation velocity and thermal stability.
2,8,14,20-Tetraoxa-5,17,26,28-tetraazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene: Used in various chemical applications.
Uniqueness
1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione is unique due to its specific arrangement of oxygen and nitrogen atoms in a cyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
74804-40-3 |
|---|---|
Formule moléculaire |
C14H28N4O4S2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
1,9,12,20-tetraoxa-4,6,15,17-tetrazacyclodocosane-5,16-dithione |
InChI |
InChI=1S/C14H28N4O4S2/c23-13-15-1-5-19-9-10-20-7-3-17-14(24)18-4-8-22-12-11-21-6-2-16-13/h1-12H2,(H2,15,16,23)(H2,17,18,24) |
Clé InChI |
KYRYJWOVVIXRDK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCNC(=S)NCCOCCOCCNC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712029.png)



![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)
![5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11712060.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B11712063.png)


![Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11712077.png)
![3-bromo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712097.png)
![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)

